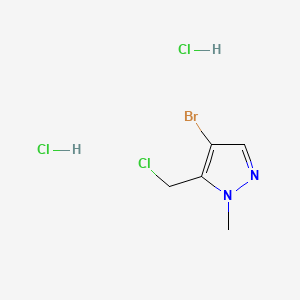
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride typically involves the halogenation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with bromine and chloromethyl reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Another halogenated heterocyclic compound with similar reactivity.
2-Bromo-5-chloropyridine: A compound with similar halogenation patterns but different heterocyclic structure.
4,5-Dichloropyrazole: A closely related compound with two chlorine atoms instead of one bromine and one chlorine
Uniqueness
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H8BrCl3N2 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
4-bromo-5-(chloromethyl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C5H6BrClN2.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2H2,1H3;2*1H |
InChIキー |
AXJUKYSCNJCRHH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)CCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















